Welcome to the BenchChem Online Store!
molecular formula C11H21NO2 B8361636 Methyl 1-aminomethyl-1-cycloheptane-acetate

Methyl 1-aminomethyl-1-cycloheptane-acetate

Cat. No. B8361636
M. Wt: 199.29 g/mol
InChI Key: BPUUTTKHBSNDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04087544

Procedure details

In an anologous manner as described in Example 2 1-aminomethyl-1-cycloheptane acetic acid hydrochloride is esterified with methanol in the presence of hydrogen chloride. After working up and crystallisation from isopropanol/ether/hexane, methyl 1-aminomethyl-1-cycloheptane-acetate is obtained as hydrochloride in the form of colourless crystals having a melting point of 115° - 116° C.
Name
1-aminomethyl-1-cycloheptane acetic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][C:4]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.Cl.[CH3:16]O>>[NH2:2][CH2:3][C:4]1([CH2:11][C:12]([O:14][CH3:16])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[ClH:1] |f:0.1|

Inputs

Step One
Name
1-aminomethyl-1-cycloheptane acetic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC1(CCCCCC1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallisation from isopropanol/ether/hexane

Outcomes

Product
Name
Type
product
Smiles
NCC1(CCCCCC1)CC(=O)OC
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.